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molecular formula C9H8N2O B155665 4-(Imidazol-1-yl)phenol CAS No. 10041-02-8

4-(Imidazol-1-yl)phenol

Cat. No. B155665
M. Wt: 160.17 g/mol
InChI Key: CYKCUAPYWQDIKR-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

Dissolve 4-(1H-imidazol-1-yl)phenol (4.02 g, 25.1 mmol) in methanol (100 mL) containing potassium hydroxide (3.52 g, 62.74 mmol). Add 2-diethylaminoethyl chloride hydrochloride to this mixture and heat to reflux under nitrogen overnight. Cool the mixture and concentrate in vacuo. Dissolve the residue in water (50mL) and adjust the pH to 13 with 1N NaOH solution. Wash with 2×100 mL of methylene chloride, combine, dry (Na2SO4) and concentrate in vacuo. This residue is dissolved in ethanol and 37% hydrochloric acid is added until pH=1.0. Concentration affords crystals which are recrystallized from isopropanol/ethanol (ca. 4+1). Drying at 80° C. for 5 hr at 1.0 mm give the title compound.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].Cl.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20]Cl)[CH3:17]>CO>[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][O:12][C:9]1[CH:10]=[CH:11][C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:7][CH:8]=1)[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CCCl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in water (50mL)
WASH
Type
WASH
Details
Wash with 2×100 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This residue is dissolved in ethanol
ADDITION
Type
ADDITION
Details
37% hydrochloric acid is added until pH=1.0
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
affords crystals which
CUSTOM
Type
CUSTOM
Details
are recrystallized from isopropanol/ethanol (ca. 4+1)
CUSTOM
Type
CUSTOM
Details
Drying at 80° C. for 5 hr at 1.0 mm
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC1=CC=C(C=C1)N1C=NC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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